

Spectroscopic and Mechanistic Insights into Castalagin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic properties of **castalagin**, a prominent ellagitannin found in various plant species. It is intended for researchers, scientists, and drug development professionals interested in the chemical and biological characteristics of this compound. This document summarizes available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details relevant experimental protocols, and visualizes key signaling pathways associated with its therapeutic potential.

Spectroscopic Data of Castalagin

The structural elucidation and characterization of **castalagin** have been accomplished through various spectroscopic techniques, primarily NMR and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Proton (¹H) NMR spectroscopy has been instrumental in defining the stereochemistry and conformation of **castalagin**. While a complete, officially assigned Carbon-13 (¹³C) NMR dataset is not consistently available in the public domain, the following tables summarize the reported ¹H NMR chemical shifts and coupling constants.

Table 1: ¹H NMR Chemical Shift Data for **Castalagin**

Proton	Chemical Shift (δ) in Chemical Shift (δ) in Acetone-d6:D ₂ O (9:1)[1] D ₂ O[2]		
H-1	5.59 (d, J = 7.9 Hz)	5.65 (brs)	
H-2	5.23 (t, J = 1.9 Hz)	5.06 (d, J = 7.3)	
H-3	5.16 (t, J = 7.2 Hz)	5.00 (d, J = 6.9)	
H-4	5.02 (dd, J = 13.0, 2.7 Hz)	5.09 (d, J = 6.9)	
H-5	4.85 (d, J = 2.1 Hz)	5.49 (d, J = 6.9)	
H-6a	4.52 (dd, J = 7.0, 1.5 Hz) 4.12 (d, J = 12.8)		
H-6b	4.00 (d, J = 12.9 Hz)	4.90 (d, J = 11.9)	
Aromatic H	6.78 (s, 1H)	6.90 (s)	
Aromatic H	6.76 (s, 1H)	6.75 (s)	
Aromatic H	6.62 (s, 1H)	6.70 (s)	

Table 2: ¹H-¹H Coupling Constant Data for **Castalagin**

Protons	Coupling Constant (J) in Hz	Reference	
H-1, H-2	4.6	[3]	
H-5, H-6a	2.6	[3]	
H-5, H-6b	1.1	[3]	

Note: The absence of a comprehensive, publicly available, and assigned ¹³C NMR dataset for **castalagin** is a current limitation in the field.

Mass Spectrometry (MS) Data

Mass spectrometry has been crucial for confirming the molecular weight and fragmentation pattern of **castalagin**.

Table 3: Mass Spectrometry Data for Castalagin

Ionization Mode	m/z Value	lon Type	Reference
Positive ESI-MS	935	[M+H] ⁺	[1]
Negative ESI-MS	933	[M-H] ⁻	
LC-MS	934.6	Not specified	-

Experimental Protocols

The acquisition of reliable spectroscopic data is contingent on meticulous experimental procedures. The following sections outline the general methodologies employed for the NMR and MS analysis of **castalagin**.

NMR Spectroscopy

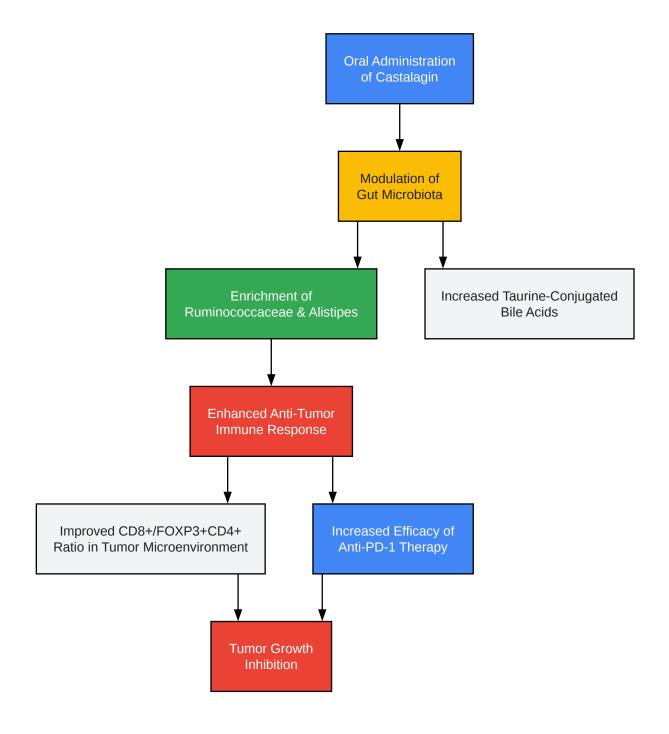
Sample Preparation: **Castalagin** is typically dissolved in a suitable deuterated solvent, such as acetone- d_6 with a small amount of D_2O to facilitate the exchange of hydroxyl protons[1], or in D_2O alone[2].

Data Acquisition: ¹H NMR spectra are recorded on high-field NMR spectrometers (e.g., 400 MHz or higher). Standard one-dimensional (1D) ¹H experiments are performed to obtain chemical shifts and coupling constants. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed for unambiguous assignment of proton and carbon signals.

Mass Spectrometry

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is commonly used to purify and separate **castalagin** from complex mixtures prior to mass analysis. A C18 column is often employed with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), typically with a small amount of acid (e.g., formic acid) to improve peak shape.

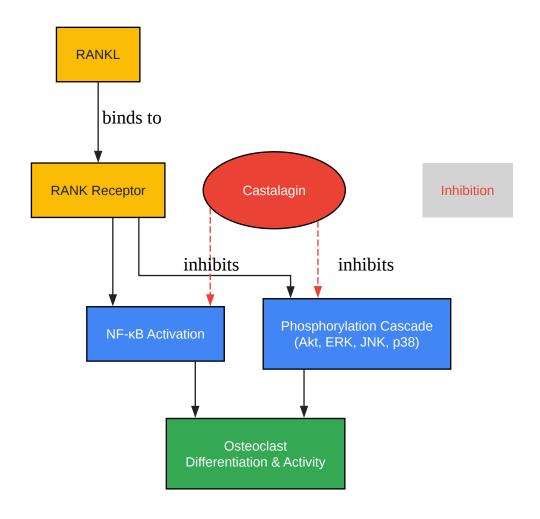
Mass Analysis: Electrospray Ionization (ESI) is a common ionization technique for analyzing **castalagin**. The analysis can be performed in both positive and negative ion modes to provide comprehensive structural information. Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, and the resulting fragment ions provide valuable information for structural confirmation.


Signaling Pathways Involving Castalagin

Castalagin has been shown to modulate several key signaling pathways, contributing to its observed biological activities, including antitumor and anti-inflammatory effects.

Antitumor Mechanism via Gut Microbiota Modulation

Castalagin exerts a potent antitumor effect by modulating the gut microbiota, which in turn enhances the efficacy of anti-PD-1 immunotherapy[4][5][6]. The proposed mechanism involves a cascade of events initiated by the oral administration of **castalagin**.


Click to download full resolution via product page

Caption: Antitumor signaling pathway of **castalagin** mediated by gut microbiota modulation.

Inhibition of Osteoclastogenesis via RANKL Signaling

Castalagin has been shown to inhibit the differentiation of osteoclasts by blocking the Receptor Activator of Nuclear Factor-kB Ligand (RANKL) signaling pathway. This action suggests its potential in treating bone-related diseases.

Click to download full resolution via product page

Caption: Inhibition of RANKL-mediated osteoclastogenesis signaling by castalagin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. polyphenols-site.com [polyphenols-site.com]

- 5. aacrjournals.org [aacrjournals.org]
- 6. A Natural Polyphenol Exerts Antitumor Activity and Circumvents Anti–PD-1 Resistance through Effects on the Gut Microbiota PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Castalagin: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583131#spectroscopic-data-of-castalagin-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com